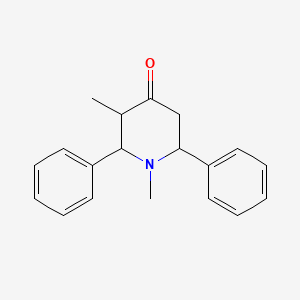

1,3-Dimethyl-2,6-diphenylpiperidin-4-one

描述

1,3-Dimethyl-2,6-diphenylpiperidin-4-one (C₁₉H₂₁NO) is a piperidin-4-one derivative characterized by a six-membered heterocyclic ring with two phenyl groups at positions 2 and 6, and methyl groups at positions 1 and 2. The piperidin-4-one core adopts a chair conformation, with the phenyl rings and methyl groups oriented equatorially . Its crystal structure reveals weak intermolecular C–H···O hydrogen bonds, forming centrosymmetric dimers, and a dihedral angle of 58.51° between the aromatic rings . This compound is synthesized via Mannich condensation of benzaldehyde, ammonium acetate, and ethyl methyl ketone, followed by methylation .

Notably, this compound exhibits broad biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . Derivatives such as oxime ethers (e.g., O-(2-chlorophenylmethyl)oxime and O-(2-bromophenylmethyl)oxime) demonstrate potent antifungal activity against Aspergillus flavus and Candida spp., with MIC values comparable to or exceeding standard drugs like amphotericin B .

属性

IUPAC Name |

1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-18(21)13-17(15-9-5-3-6-10-15)20(2)19(14)16-11-7-4-8-12-16/h3-12,14,17,19H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCQBSKDIIAQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300876, DTXSID101283000 | |

| Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5554-58-5, 5315-29-7 | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5554-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC139645 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Mannich Condensation Method

The synthesis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one is commonly initiated by the Mannich condensation reaction. This method involves the following steps:

- Combine benzaldehyde (2 mol), ammonium acetate (1 mol), and ethyl methyl ketone (1 mol) in absolute ethanol.

- Warm the mixture for 30 minutes and stir overnight at room temperature.

- Treat the resulting product with methyl iodide (1.5 mol) in the presence of potassium carbonate (2 mol) in acetone (10 ml).

- Reflux the mixture to obtain the target compound.

- Solvent: Absolute ethanol and acetone.

- Temperature: Ambient for initial stirring; reflux for alkylation.

- Catalysts: Potassium carbonate.

Purification :

The crude product is purified using column chromatography with a solvent system of ethyl acetate and petroleum ether (2:98). The yield is approximately 85%.

Modified Noller & Baliah Procedure

An alternative preparation method is based on modifications to the procedure developed by Noller & Baliah:

- Dissolve benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) in distilled ethanol (80 ml).

- Heat over a boiling water bath while shaking until a yellow color develops, which changes to orange.

- Leave the solution undisturbed for 14 hours.

- Filter the precipitated solid and purify it through recrystallization from ethanol.

Alkylation Step :

The intermediate piperidone is dissolved in acetone and alkylated with methyl iodide in the presence of potassium carbonate.

Comparative Analysis of Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Purification Technique |

|---|---|---|---|---|

| Mannich Condensation | Benzaldehyde, ammonium acetate, ethyl methyl ketone | Reflux with methyl iodide | ~85% | Column chromatography |

| Noller & Baliah Procedure | Benzaldehyde, 3-methyl-2-butanone, ammonium acetate | Boiling water bath + alkylation | Moderate | Recrystallization from ethanol |

Experimental Notes

-

- The synthesized compound adopts a chair conformation with equatorial orientations for phenyl rings and methyl groups, as confirmed by crystallographic studies.

化学反应分析

反应类型: CL-268388 可以经历多种类型的化学反应,包括:

氧化还原反应: 中心金属离子的氧化态发生变化。

取代反应: 一个配体被另一个配体取代。

加成反应: 通过添加更多配体来增加配位数。

常用试剂和条件:

氧化: 强氧化剂,如高锰酸钾或过氧化氢。

还原: 还原剂,如硼氢化钠或肼。

取代: 配体,如氨或乙二胺,在水溶液或醇溶液中。

主要生成物: 这些反应的产物取决于所使用的具体试剂和条件。例如,氧化可能导致更高的氧化态配合物,而取代可能导致具有不同配体的新的配位化合物。

科学研究应用

Structural Characteristics

The compound has a complex structure characterized by a piperidine ring with two phenyl groups and two methyl groups attached. The molecular formula is , and it exhibits a chair conformation with equatorial orientations of substituents. The crystal structure reveals centrosymmetric dimers formed through weak intermolecular hydrogen bonds, which play a crucial role in its physical properties .

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry as a potential drug candidate. Recent studies have highlighted its biological activities including anti-cancer properties. For instance, computational docking studies have indicated its binding affinity to various cancer-related proteins .

Case Study: Anticancer Activity

A study utilized molecular docking to assess the interaction of this compound with anti-cancer proteins. The results demonstrated promising binding energies that suggest potential efficacy against cancer cells .

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects. It has shown potential as an analgesic and anti-inflammatory agent. In vitro studies have indicated that derivatives of this compound can modulate neurotransmitter activity and exhibit neuroprotective effects.

Case Study: Neuroprotective Effects

Research has shown that derivatives of this compound can inhibit neuronal apoptosis under oxidative stress conditions. This highlights its potential use in treating neurodegenerative diseases .

Material Science Applications

In addition to biological applications, this compound is being explored for its properties in material science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry.

Case Study: Coordination Chemistry

Studies have demonstrated that this compound can effectively coordinate with transition metals to form complexes that exhibit unique electronic properties. These complexes are being explored for their applications in catalysis and materials development .

作用机制

CL-268388 的作用机制涉及它与特定分子靶标的相互作用。例如,它可能与特定的酶或受体结合,从而改变其活性。所涉及的途径可以包括信号转导、基因表达和代谢过程。 了解作用机制对于开发新的应用和改进现有的应用至关重要 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Conformational Differences

Key Findings

Conformational Flexibility :

- The chair conformation of this compound contrasts with the distorted boat conformation observed in its chloroacetyl derivative, which arises from steric effects of the bulky chloroacetyl group .

- Substituents at position 1 (e.g., morpholinylmethyl) alter electron distribution and steric hindrance, impacting binding to biological targets .

Synthetic Efficiency :

- The synthesis of 3-ethyl-2,6-diphenylpiperidin-4-one achieved an E-factor of 1.582 , highlighting eco-friendly advantages over traditional methods .

- In contrast, derivatives like the chloroacetyl compound require multi-step functionalization, increasing synthetic complexity .

Biological Activity: Antifungal Activity: 1,3-dimethyl derivatives with oxime ether substituents (e.g., 5g and 5j) show MIC values of 6.25 µg/mL, outperforming amphotericin B against Candida . Antimicrobial Breadth: Chloroacetyl derivatives exhibit dual C–H···O and C–H···C interactions, enhancing stability and interaction with microbial enzymes . Anti-inflammatory Potential: DFT calculations and DPPH assays confirm radical scavenging activity in imine derivatives, suggesting anti-inflammatory applications .

生物活性

1,3-Dimethyl-2,6-diphenylpiperidin-4-one (DMPPD) is a synthetic organic compound with the molecular formula C₁₉H₂₁NO. Its unique structure, characterized by two phenyl groups at the 2 and 6 positions and two methyl groups at the 1 and 3 positions, contributes to its diverse biological activities. This article explores the biological activity of DMPPD, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

DMPPD features a piperidine ring with a carbonyl group at the 4-position. The arrangement of substituents influences its chemical reactivity and biological interactions. The molecular weight of DMPPD is approximately 278.39 g/mol.

Table 1: Structural Features of DMPPD

| Feature | Description |

|---|---|

| Molecular Formula | C₁₉H₂₁NO |

| Molecular Weight | 278.39 g/mol |

| Functional Groups | Piperidine, Ketone |

| Substituents | Two methyl groups (1,3), two phenyl groups (2,6) |

Biological Activity

Research indicates that DMPPD exhibits significant biological activities, particularly as an analgesic and anti-inflammatory agent. Its mechanism of action is believed to involve modulation of neurotransmitter receptors and pain pathways.

Analgesic and Anti-inflammatory Properties

DMPPD has been studied for its potential to alleviate pain and reduce inflammation. In vitro studies have demonstrated its efficacy in inhibiting pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of pain pathways through central nervous system interactions .

Neuroprotective Effects

Emerging studies suggest that DMPPD may possess neuroprotective properties. Its ability to interact with various biological targets could contribute to its protective effects against neurodegenerative conditions .

Synthesis of DMPPD

Several synthetic routes have been developed for producing DMPPD, often involving the reaction of piperidine derivatives with appropriate electrophiles. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds.

Table 2: Synthetic Routes for DMPPD

| Route Description | Key Reactants |

|---|---|

| Reaction of piperidine with benzaldehyde | Benzaldehyde, ammonium acetate |

| Alkylation of piperidone intermediates | Methyliodide in presence of potassium carbonate |

Case Studies

A variety of studies have explored the pharmacological effects of DMPPD:

- Study on Analgesic Activity : A study tested DMPPD in animal models for pain relief, demonstrating significant reductions in pain response compared to control groups .

- Neuroprotective Study : Research indicated that DMPPD could protect neurons from oxidative stress in vitro, highlighting its potential in treating neurodegenerative diseases .

- Anti-inflammatory Research : In a controlled experiment, DMPPD was shown to inhibit the expression of inflammatory markers in human cell lines, suggesting its utility in managing inflammatory conditions.

Comparative Analysis with Related Compounds

DMPPD shares structural similarities with other piperidine derivatives, which may exhibit varying biological activities.

Table 3: Comparison of Piperidine Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-2,6-diphenylpiperidin-4-one | Methyl group at position 1 | Altered analgesic profile |

| 2,6-Dimethyl-4-phenylpiperidin | Methyl groups at positions 2 and 6 | Different receptor interactions |

| 1,3-Diethyl-2,6-diphenylpiperidin | Ethyl groups instead of methyl | Enhanced lipophilicity |

常见问题

Basic: What are the established synthetic routes for 1,3-Dimethyl-2,6-diphenylpiperidin-4-one?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction followed by cyclization. describes a protocol where 1,5-diphenylpenta-1,4-dien-3-one is reacted with methylamine under acidic conditions to form the piperidin-4-one core. Post-synthetic modifications, such as alkylation at the 1- and 3-positions, are achieved using methyl iodide in the presence of a base (e.g., K₂CO₃). Yield optimization requires strict control of reaction temperature (70–80°C) and solvent selection (e.g., ethanol or methanol). Impurities like unreacted diketones or over-alkylated byproducts are monitored via TLC or HPLC .

Advanced: How do computational models like DFT aid in understanding the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations are critical for mapping the compound’s electron density distribution, frontier molecular orbitals (FMOs), and vibrational modes. highlights the use of DFT (B3LYP/6-311++G(d,p)) to correlate experimental IR and Raman spectra with theoretical predictions, identifying key vibrational bands (e.g., C=O stretching at ~1700 cm⁻¹). Additionally, Hirshfeld surface analysis reveals non-covalent interactions (e.g., C–H···π, van der Waals) that influence crystal packing and stability. Computational studies also predict reactive sites for electrophilic/nucleophilic attacks, guiding derivatization strategies .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) resolve methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and the carbonyl carbon (δ ~205 ppm). emphasizes the use of DEPT-135 to distinguish CH₂ and CH₃ groups.

- FT-IR/Raman : Confirms the ketone group (C=O stretch at 1680–1720 cm⁻¹) and aryl C–H bending modes.

- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak (m/z 279.37) and fragmentation patterns .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) provides precise bond lengths, angles, and torsional parameters. For example, reports a triclinic crystal system (P1 space group) with a puckered piperidin-4-one ring (Cremer-Pople parameters: θ = 25.8°, φ = 45.3°). Discrepancies in C–O bond lengths (e.g., 1.22 Å vs. 1.25 Å across studies) may arise from twinning or radiation damage, necessitating data correction via programs like SADABS .

Advanced: What strategies address discrepancies in biological activity data across studies?

Contradictory antimicrobial or enzyme inhibition results (e.g., vs. 11) often stem from:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) at specific positions enhance α-glucosidase inhibition.

- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or enzyme sources (yeast vs. human).

- Solubility : Use of DMSO >1% may artifactually suppress activity. Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀/EC₅₀) are recommended for cross-study comparisons .

Basic: What are the common impurities formed during synthesis, and how are they detected?

Major impurities include:

- Uncyclized intermediates : Detected via HPLC (C18 column, methanol/water gradient) as earlier-eluting peaks.

- Diastereomers : Resolved using chiral columns (e.g., Chiralpak IA) or ¹H NMR (split signals for methyl groups).

- Oxidation byproducts : Monitored by LC-MS for m/z shifts (+16 for hydroxylation). ’s HPLC method (65:35 methanol/buffer, pH 4.6) is adaptable for purity assessment .

Advanced: How does ring puckering influence the compound’s reactivity and supramolecular assembly?

The piperidin-4-one ring adopts a chair or boat conformation depending on substituents. ’s puckering coordinates (θ, φ) quantify deviations from planarity, with higher θ values (>30°) correlating with strained transition states in nucleophilic additions. Crystal packing ( ) shows that puckering directs hydrogen-bonding networks (N–H···O=C) and π-stacking of phenyl groups, impacting solubility and melting points. MD simulations further predict conformational flexibility in solution, affecting binding to biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。